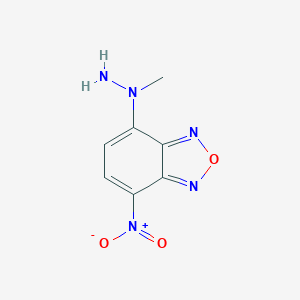

4-(1-Methylhydrazino)-7-nitrobenzofurazan

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXVETWVIWDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393400 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-22-5 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF), a versatile fluorogenic compound with significant applications in bioanalytical chemistry and drug development. The document details a robust synthesis protocol, explains the underlying nucleophilic aromatic substitution mechanism, and offers a thorough guide to its characterization using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers seeking to synthesize, characterize, and utilize MNBF in their work.

Introduction: The Significance of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)

4-(1-Methylhydrazino)-7-nitrobenzofurazan, also known as N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), is a valuable chemical entity in the realm of fluorescent probes and derivatizing agents. Its utility stems from the reactive methylhydrazino group and the unique photophysical properties of the 7-nitrobenzofurazan (NBD) core. The NBD moiety is a well-established fluorophore, and its derivatives are widely used for labeling amines and thiols.[1] MNBF itself is not fluorescent but reacts with various analytes to yield highly fluorescent products, making it a powerful tool for detection and quantification.[2]

In the field of drug development, MNBF and its derivatives are explored for their potential in creating targeted therapies and diagnostic agents.[3] The ability to selectively tag and visualize biomolecules is crucial for understanding disease mechanisms and evaluating the efficacy of new drug candidates. This guide provides the foundational knowledge required for the synthesis and characterization of MNBF, enabling its broader application in research and development.

Synthesis of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)

The synthesis of MNBF is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group in the benzofurazan ring, which activate the ring towards nucleophilic attack.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of MNBF proceeds via the addition of the nucleophile, methylhydrazine, to the electron-deficient aromatic ring of 4-chloro-7-nitrobenzofurazan (NBD-Cl), followed by the elimination of the chloride leaving group. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.[5] The overall reaction can be visualized as follows:

Caption: Synthesis of MNBF via Nucleophilic Aromatic Substitution.

Experimental Protocol

The following protocol is a modified procedure that has been demonstrated to produce MNBF with a good yield.[2]

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Methylhydrazine

-

Ethanol

-

Chloroform

-

Hexane

-

Methanol

-

1,2-Dichloroethane

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 4-chloro-7-nitrobenzofurazan in 5 mL of ethanol.

-

To this solution, add 1.23 mmol of methylhydrazine dissolved in 1 mL of ethanol dropwise.

-

Heat the reaction mixture under reflux with stirring for 20 minutes.

-

Add 5 mL of chloroform to the resulting suspension and continue stirring at 60 °C for 60 minutes.

-

Allow the mixture to stand at room temperature for one day to facilitate the precipitation of the product as red crystals.

-

Collect the precipitate by filtration and wash with hexane.

-

For further purification, recrystallize the product from a methanol–1,2-dichloroethane mixture. This process should yield pure MNBF with an approximate yield of 57%.[2]

Characterization of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBF)

Thorough characterization is essential to confirm the identity and purity of the synthesized MNBF. The following analytical techniques are commonly employed.

Physicochemical Properties

A summary of the key physicochemical properties of MNBF is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H7N5O3 | [6][7][8] |

| Molecular Weight | 209.16 g/mol | [6][7][8] |

| Appearance | Dark red powder | [9] |

| Melting Point | ~160 °C | [7] |

| CAS Number | 214147-22-5 | [7] |

Spectroscopic and Chromatographic Analysis

1H NMR spectroscopy is a powerful tool for elucidating the structure of MNBF. The expected chemical shifts and multiplicities are detailed below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| N-CH3 | 3.88 | singlet | 3H | Methyl protons | [2] |

| H b' | 6.6-6.81 | multiplet | 1H | Aromatic proton | [2] |

| H a | 8.46 | doublet (J = 8.9 Hz) | 1H | Aromatic proton | [2] |

Solvent: DMSO-d6 + D2O

The UV-Vis absorption spectrum of MNBF is characterized by a maximum absorption wavelength (λmax).

| Parameter | Value | Reference |

| λmax | 487 nm | [10] |

HPLC is used to assess the purity of the synthesized MNBF.

| Parameter | Value | Reference |

| Retention Time (Rt) | 3.4 min | [2] |

| Detector | Diode-array | [2] |

| Detection Wavelength | 488 nm | [2] |

Workflow for Synthesis and Characterization

The overall process from synthesis to characterization can be summarized in the following workflow diagram.

Caption: Overall workflow for the synthesis and characterization of MNBF.

Applications in Drug Development and Research

MNBF serves as a fluorogenic substrate in various bioassays. For instance, it can be oxidized to a highly fluorescent amino derivative, N-methyl-4-amino-7-nitrobenzofurazan (MNBDA), which has a strong fluorescence emission at 540 nm upon excitation at 470 nm.[2] This property is exploited in assays for detecting DNA and peroxidase-like activity.[2][11]

Furthermore, the methylhydrazino group of MNBF can react with aldehydes and ketones to form stable hydrazones, which can then be quantified. This makes MNBF a useful derivatizing agent for the analysis of carbonyl compounds.[7]

Safety and Handling

MNBF is classified as an irritant. It is known to cause skin, eye, and respiratory irritation.[5][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 4-(1-Methylhydrazino)-7-nitrobenzofurazan and a comprehensive overview of its characterization. The straightforward synthesis and the valuable fluorogenic properties of its derivatives make MNBF a significant tool for researchers in bioanalytical chemistry and drug development. By following the outlined procedures and understanding the principles of its characterization, scientists can effectively produce and utilize this versatile compound in their research endeavors.

References

-

Kosman, J., Wu, Y. T., Gluszynska, A., & Juskowiak, B. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 406(28), 7049–7057. [Link]

-

Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. (2017). Physical Sciences Reviews. [Link]

-

Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015). Dyes and Pigments, 121, 325-332. [Link]

-

N-methyl-4-hy-drazino-7-nitrobenzofurazan. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. (1976). Bioorganic Chemistry, 5(3), 351-356. [Link]

-

4-Hydrazino-7-nitrobenzofurazan. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. (2014). Analytical and Bioanalytical Chemistry, 406(28), 7049–7057. [Link]

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). ARKIVOC, 2007(13), 87-104. [Link]

-

a UV-vis absorption spectral change of NBDH (10 μM) in presence of five... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-(1-Methylhydrazino)-7-nitrobenzofurazan for HPLC derivatization, LiChropur , = 97.0 214147-22-5 [sigmaaldrich.com]

- 9. Comparison of UV and visible Raman spectroscopy of bulk metal molybdate and metal vanadate catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 214147-22-5 CAS MSDS (N-METHYL-4-HYDRAZINO-7-NITROBENZOFURAZAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. MassBank of North America [mona.fiehnlab.ucdavis.edu]

The MNBDH Paradox: A Technical Guide to a Peroxidase Substrate Mislabeled by Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Misnomer

In the landscape of fluorescent probes, clarity of nomenclature is paramount to accurate and reproducible science. The substrate N-methyl-4-hydrazino-7-nitrobenzofurazan, commonly abbreviated as MNBDH, presents a curious case. The suffix "-DH" might intuitively suggest a role as a substrate for dehydrogenases, enzymes that catalyze oxidation-reduction reactions involving the transfer of a hydride from a substrate to an acceptor, typically NAD⁺ or NADP⁺. However, a deep dive into the scientific literature reveals a different story. This guide serves to elucidate the true mechanism of action of MNBDH as a fluorogenic substrate, a mechanism rooted not in dehydrogenase activity, but in peroxidase-catalyzed oxidation. We will explore the chemical transformation that underpins its fluorescence, detail its practical application, and clarify its distinction from true dehydrogenase assays, thereby providing researchers with the authoritative grounding needed to employ this reagent effectively and avoid potential experimental pitfalls.

The Core Mechanism: From Non-Fluorescent Hydrazine to a Vibrant Fluorophore

The fluorogenic properties of MNBDH are not intrinsic but are unlocked through an enzymatic conversion. In its native state, MNBDH is a hydrazine derivative of nitrobenzofurazan and is essentially non-fluorescent.[1] The magic happens in the presence of an enzyme with peroxidase-like activity and hydrogen peroxide (H₂O₂). The enzyme catalyzes the oxidation of the hydrazine moiety of MNBDH, transforming it into N-methyl-4-amino-7-nitrobezofurazan (MNBDA), a highly fluorescent molecule.[1]

The fundamental reaction can be summarized as follows:

MNBDH (non-fluorescent) + H₂O₂ --(Peroxidase-like enzyme)--> MNBDA (fluorescent) + 2H₂O

This transformation is the cornerstone of any assay utilizing MNBDH. The intensity of the resulting fluorescence is directly proportional to the amount of MNBDA produced, which in turn is a measure of the enzymatic activity.

Caption: Enzymatic oxidation of MNBDH to the fluorescent MNBDA.

Spectroscopic Properties of the Product MNBDA

The utility of a fluorogenic substrate is defined by the spectral characteristics of its fluorescent product. MNBDA exhibits favorable properties for detection with standard laboratory equipment.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~470-480 nm | [1] |

| Emission Maximum (λem) | ~540-556 nm | [1] |

These wavelengths indicate that MNBDA is excited by blue light and emits in the green-yellow region of the spectrum, making it compatible with common filter sets found in fluorescence plate readers, microscopes, and flow cytometers. The large Stokes shift (the difference between the excitation and emission maxima) is also advantageous as it minimizes spectral overlap and improves the signal-to-noise ratio.

The Role of the Catalyst: Beyond Horseradish Peroxidase

While horseradish peroxidase (HRP) is a classic enzyme used with fluorogenic substrates like MNBDH, a particularly innovative application involves the use of "DNAzymes".[1] These are DNA oligonucleotides that, in the presence of hemin, form a G-quadruplex structure with peroxidase-mimicking activity.[1] This has opened up new avenues for the use of MNBDH in nucleic acid detection and other bioassays.[1] The choice of catalyst will depend on the specific application, but the fundamental mechanism of MNBDH oxidation remains the same.

Experimental Protocol: A Self-Validating System for DNAzyme Activity Assay

The following protocol provides a detailed methodology for using MNBDH to measure the peroxidase activity of a DNAzyme. This protocol is designed to be self-validating by including appropriate controls.

Materials:

-

MNBDH stock solution (e.g., 1 mM in DMSO, stored at -20°C, protected from light)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in ultrapure water, freshly prepared)

-

DNAzyme-hemin complex

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence plate reader

Workflow Diagram:

Caption: Experimental workflow for a DNAzyme activity assay using MNBDH.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the DNAzyme-hemin complex in the assay buffer. The optimal concentration should be determined empirically.

-

Prepare a 10 µM working solution of MNBDH in the assay buffer from the stock solution. Protect from light.

-

Prepare a 1 mM working solution of H₂O₂ in the assay buffer. Prepare this solution fresh.

-

-

Assay Setup:

-

In a 96-well black microplate, add the DNAzyme-hemin complex and assay buffer to the "test" wells.

-

Prepare the following controls:

-

No-Enzyme Control: Assay buffer only. This will determine the background fluorescence of the reagents.

-

No-H₂O₂ Control: DNAzyme-hemin complex in assay buffer. This will confirm that the fluorescence generation is dependent on the presence of H₂O₂.

-

No-MNBDH Control: DNAzyme-hemin complex and H₂O₂ in assay buffer. This will confirm that the signal is not due to autofluorescence of other components.

-

-

-

Incubation:

-

Add the 10 µM MNBDH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1] This allows for the equilibration of the components.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the 1 mM H₂O₂ working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation (~470 nm) and emission (~540 nm) wavelengths.

-

Measure the fluorescence intensity over time (kinetic assay) or at a fixed time point (endpoint assay).

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-enzyme control from all other readings to correct for background.

-

The fluorescence in the test wells should be significantly higher than in the no-H₂O₂ and no-MNBDH controls.

-

For kinetic assays, the rate of fluorescence increase is proportional to the enzyme activity.

-

The Dehydrogenase Distinction: Avoiding the Pitfall

As stated in the foreword, the name MNBDH is a potential source of confusion. Dehydrogenase activity is typically measured by monitoring the change in the intrinsic fluorescence of NADH (excitation ~340 nm, emission ~460 nm) or by using a coupled enzymatic assay where NADH/NADPH reduces a secondary substrate to produce a colored or fluorescent product.[2]

MNBDH does not directly react with NAD(P)H. The chemical transformation it undergoes is an oxidation of a hydrazine to an amine, not a hydride transfer reaction characteristic of dehydrogenases. Therefore, MNBDH is not a suitable substrate for the direct measurement of dehydrogenase activity.

Researchers seeking to measure dehydrogenase activity with a fluorogenic probe should consider systems that are explicitly designed for this purpose. These often involve a diaphorase or other reductase enzyme that can use the NADH or NADPH generated by the dehydrogenase of interest to reduce a non-fluorescent probe into a fluorescent one.

Conclusion: A Tool of Precision When Used with Understanding

MNBDH is a valuable fluorogenic substrate that offers a sensitive method for detecting peroxidase and peroxidase-like activity. Its conversion from a non-fluorescent to a highly fluorescent molecule provides a robust signal for a variety of bioanalytical applications. By understanding its true mechanism of action and recognizing its inapplicability for direct dehydrogenase assays, researchers can leverage the power of MNBDH with precision and confidence. This guide provides the foundational knowledge to not only use MNBDH correctly but also to critically evaluate its suitability for any given experimental design, ensuring the integrity and validity of the resulting data.

References

-

Kosman, J., et al. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 406(24), 5859–5866. [Link]

-

Sandiego State University. 96 Well Plate Real Time MDH Assay Protocol. [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

-

Chen, Y., et al. (2019). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Communications, 55(82), 12256-12273. [Link]

-

Rao, J., et al. (2002). A colorimetric assay to quantify dehydrogenase activity in crude cell lysates. Journal of Biomolecular Screening, 7(2), 135-140. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Properties and Applications of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH)

Introduction: Unveiling the Potential of a Versatile Fluorogenic Probe

In the landscape of modern analytical and bioanalytical chemistry, the demand for sensitive, selective, and reliable detection methodologies is perpetual. 4-(1-Methylhydrazino)-7-nitrobenzofurazan, commonly referred to as MNBDH, has emerged as a compound of significant interest. This technical guide serves as an in-depth exploration of the spectroscopic properties of MNBDH, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, core photophysical characteristics, and its primary applications as both a fluorogenic peroxidase substrate and a superior derivatizing agent for carbonyl compounds. This guide is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a self-validating system of protocols and a deep understanding of the underlying chemical principles.

Core Physicochemical and Spectroscopic Properties

4-(1-Methylhydrazino)-7-nitrobenzofurazan is a heterocyclic aromatic compound belonging to the nitrobenzofurazan family. These compounds are renowned for their environment-sensitive fluorescence, a property stemming from an intramolecular charge transfer (ICT) from an electron-donating group to the electron-withdrawing nitrobenzofurazan core.[1]

Molecular Structure and Key Identifiers:

Absorption and Emission Characteristics

The spectroscopic behavior of MNBDH is central to its utility. In its native state, MNBDH is weakly fluorescent. Its analytical power is unlocked upon reaction, leading to products with significantly enhanced fluorescence.

-

UV-Vis Absorption: MNBDH exhibits a strong absorption band in the visible region, characteristic of the nitrobenzofurazan chromophore. The absorption maximum (λmax) is approximately 488 nm.[5] While a specific molar extinction coefficient for MNBDH is not widely reported, related nitrobenzofurazan (NBD) derivatives typically exhibit high molar absorptivity, in the range of 22,000 M⁻¹cm⁻¹, which provides a useful estimate for quantitative studies.[6]

-

Fluorescence: The fluorescence of MNBDH is highly dependent on its chemical state.

-

Oxidation Product (MNBDA): Upon oxidation, for instance by a peroxidase-catalyzed reaction, MNBDH is converted to N-methyl-4-amino-7-nitrobenzofurazan (MNBDA). This product is intensely fluorescent, with an excitation maximum at approximately 470 nm and a strong emission maximum at 540 nm.[5] This large Stokes shift (around 70 nm) is advantageous in fluorescence-based assays as it minimizes self-quenching and background interference.

-

Hydrazone Derivatives: When MNBDH reacts with aldehydes and ketones, it forms the corresponding hydrazones. These derivatives are also fluorescent, with absorption maxima typically above 470 nm.[2] The exact photophysical properties of these hydrazones are dependent on the specific carbonyl compound and the solvent environment.

-

Solvatochromism: A Probe of the Microenvironment

The nitrobenzofurazan scaffold is known for its solvatochromic properties, where the absorption and emission spectra are sensitive to the polarity of the solvent. In protic solvents, hydrogen bonding can have a drastic effect on the UV-Vis spectrum of related NBD compounds.[1] While a detailed solvatochromic study of MNBDH itself is not extensively documented, it is reasonable to infer from its structural analogues, such as 4-amino-7-nitrobenzofurazan derivatives, that both the absorption and emission maxima of MNBDH and its derivatives will exhibit shifts in response to changes in solvent polarity. This property can be harnessed to probe the microenvironment of biomolecules or to optimize separation conditions in chromatography.

Key Applications and Underlying Mechanisms

The unique spectroscopic properties of MNBDH underpin its two primary applications: as a fluorogenic peroxidase substrate and as a derivatizing agent for carbonyls.

Fluorogenic Substrate for Peroxidase Activity

MNBDH serves as an excellent fluorogenic substrate for peroxidase and peroxidase-mimicking DNAzymes.[5] This application is based on the enzymatic oxidation of the weakly fluorescent MNBDH to the highly fluorescent MNBDA in the presence of hydrogen peroxide (H₂O₂).

Reaction Mechanism: The peroxidase-catalyzed oxidation of alkylhydrazines is a complex process involving one-electron transfer steps. The currently accepted mechanism suggests that the peroxidase enzyme, in its active ferryl state, abstracts an electron from the hydrazine, leading to the formation of a radical intermediate. In the case of MNBDH, this would be a methylhydrazinyl radical derivative. This radical can then undergo further reactions, ultimately leading to the formation of the stable, fluorescent MNBDA. The presence of efficient peroxidase substrates can mediate and stimulate the oxidation of hydrazines.[4]

Figure 1: Simplified schematic of the peroxidase-catalyzed oxidation of MNBDH.

This fluorogenic reaction provides a highly sensitive method for detecting peroxidase activity and, by extension, for quantifying H₂O₂ or developing assays based on peroxidase-linked systems, such as ELISAs or nucleic acid detection.[5]

Derivatization Agent for Aldehydes and Ketones

MNBDH is a superior alternative to the classical derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), for the analysis of aldehydes and ketones, particularly in air monitoring and other environmental analyses.[2]

Reaction Mechanism: MNBDH reacts with the carbonyl group of aldehydes and ketones in an acidic medium via a nucleophilic addition-elimination (condensation) reaction to form a stable hydrazone derivative. This reaction attaches the nitrobenzofurazan chromophore/fluorophore to the target analyte.

Figure 2: General mechanism for the formation of MNBDH-hydrazones from carbonyl compounds.

Advantages over DNPH:

-

Higher Molar Absorptivity: MNBDH-hydrazones exhibit larger molar absorptivities compared to their DNPH counterparts.[2]

-

Longer Wavelength Absorption: The absorption maxima of MNBDH derivatives are at longer wavelengths (>470 nm), which enhances selectivity and reduces interference from other compounds in complex matrices.[2]

-

Simplified Oxidation Byproducts: Unlike DNPH, which can be oxidized by ozone and nitrogen dioxide into multiple products, MNBDH is oxidized to a single product, MNBDA. This simplifies chromatograms and improves analytical accuracy.[2]

-

Faster Reaction Kinetics: MNBDH reacts more rapidly with carbonyl compounds than DNPH and other N-alkylated hydrazine reagents.[2]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for specific applications and instrumentation.

Protocol 1: Synthesis of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH)

This protocol is a modification of a previously published method, designed to improve yield.[5]

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Methylhydrazine

-

Ethanol

-

Chloroform

-

Hexane

-

Methanol

-

1,2-dichloroethane

-

Round-bottom flask with reflux condenser

-

Stirring plate and stir bar

Procedure:

-

Dissolve 1 mmol of 4-chloro-7-nitrobenzofurazan in 5 mL of ethanol in a round-bottom flask.

-

In a separate vial, dissolve 1.23 mmol of methylhydrazine in 1 mL of ethanol.

-

Add the methylhydrazine solution dropwise to the stirred solution of NBD-Cl.

-

Heat the reaction mixture under reflux with stirring for 20 minutes.

-

Add 5 mL of chloroform to the resulting suspension.

-

Continue stirring at 60°C for 60 minutes.

-

Allow the mixture to stand at room temperature for 24 hours to allow the product to precipitate as red crystals.

-

Collect the precipitate by filtration and wash thoroughly with hexane.

-

For further purification, recrystallize the product from a methanol-1,2-dichloroethane mixture.

-

Dry the purified product under vacuum. A yield of approximately 57% can be expected.[5]

Characterization:

-

¹H NMR (DMSO-d₆ + D₂O): δ (ppm) = 3.88 (s, 3H, N–CH₃), 6.6–6.81 (m, 1H, H-aromatic), 8.46 (d, 1H, H-aromatic, J = 8.9 Hz).[5]

-

HPLC: Purity should be confirmed by HPLC with a diode-array detector, monitoring at 488 nm. A pure product should yield a single peak.[5]

Protocol 2: Derivatization of Carbonyl Compounds for HPLC Analysis

This is a general protocol adapted for MNBDH based on standard procedures for hydrazine-based derivatization.

Materials:

-

MNBDH solution (e.g., 1 mg/mL in acetonitrile)

-

Acid catalyst (e.g., 0.1 M HCl in acetonitrile)

-

Sample containing carbonyl compounds (in a suitable solvent)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Autosampler vials

-

Heating block or water bath

Procedure:

-

In an autosampler vial, combine a known volume of the sample with an excess of the MNBDH derivatizing solution.

-

Add a small volume of the acid catalyst to the mixture. The final pH should be acidic to facilitate the reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete derivatization (e.g., 60 minutes). Optimization of time and temperature may be required for specific carbonyls.

-

After incubation, cool the vial to room temperature.

-

Dilute the sample with the initial mobile phase (e.g., acetonitrile:water) to an appropriate concentration for HPLC analysis.

-

The sample is now ready for injection into the HPLC system.

Figure 3: Workflow for the derivatization and HPLC analysis of carbonyl compounds using MNBDH.

Data Presentation: Spectroscopic Properties of NBD Derivatives

| Compound | Amine Substituent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| 3a | Aniline | 483 | 545 | Very low | - | [1] |

| 3d | 4-amino-TEMPO | 471 | 531 | 0.0016 | 0.13 | [1] |

| 3e | α-picolyl | 468 | 526 | 0.0587 | 6.10 | [1] |

| 3f | tris(hydroxymethyl)aminomethane | 470 | 531 | 0.0393 | 0.96 | [1] |

| 3g | N-methylhydroxylamine | 478 | 524 | 0.0298 | 1.86 | [1] |

Data obtained in ethanol. The quantum yield for compound 3a was too low to be accurately measured.[1]

Conclusion and Future Outlook

4-(1-Methylhydrazino)-7-nitrobenzofurazan is a potent and versatile analytical tool with significant advantages in the fields of bioanalysis and environmental monitoring. Its utility as a fluorogenic peroxidase substrate enables highly sensitive detection of enzymatic activity, while its properties as a derivatizing agent for carbonyls offer a superior alternative to traditional methods. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the spectroscopic properties of MNBDH in their work.

Future research should focus on a more comprehensive characterization of MNBDH and its derivatives. Specifically, a detailed study of its solvatochromic properties, the determination of molar extinction coefficients and quantum yields for a range of MNBDH-hydrazones, and the acquisition of a complete set of characterization data, including ¹³C NMR, would further solidify its position as a key reagent in the analytical chemist's toolkit. The continued exploration of its applications in complex biological systems and for in-situ monitoring will undoubtedly reveal new and exciting possibilities for this remarkable molecule.

References

-

Ator, M. A., David, S. K., & Ortiz de Montellano, P. R. (1987). Structure and catalytic mechanism of horseradish peroxidase. Regiospecific meso alkylation of the prosthetic heme group by alkylhydrazines. Journal of Biological Chemistry, 262(31), 14954-14960. [Link]

-

Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]

-

Fery-Forgues, S., Vidal, C., & Lavabre, D. (1996). Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 115-120. [Link]

-

Kuhn, L. P., & Wellman, C. (1966). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Defense Technical Information Center. [Link]

-

Wellman, C. R., Ward, J. R., & Kuhn, L. P. (1976). Kinetics of the Oxidation of Hydrazine by Hydrogen Peroxide, Catalyzed by Copper (II). Journal of the American Chemical Society, 98(7), 1685-1690. [Link]

-

Mason, R. P., & Josephy, P. D. (1985). On the mechanism of peroxidase-catalyzed oxygen production. Journal of Biological Chemistry, 260(28), 15024-15027. [Link]

-

Mottola, H. A., & Harrison, B. (1997). Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA. Chemical Research in Toxicology, 10(3), 328-334. [Link]

- Everse, J., Everse, K. E., & Grisham, M. B. (Eds.). (1991). Peroxidases in chemistry and biology. CRC press.

-

Kalyanaraman, B., & Sohnle, P. G. (1985). Generation of free radical intermediates from foreign compounds by neutrophil-derived oxidants. Journal of Clinical Investigation, 75(5), 1618-1622. [Link]

-

Kosman, J., Wu, Y. T., Gluszynska, A., & Juskowiak, B. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 406(28), 7049-7057. [Link]

-

PubChem. (n.d.). N-methyl-4-hy-drazino-7-nitrobenzofurazan. [Link]

-

PubChem. (n.d.). 4-Hydrazino-7-nitrobenzofurazan. [Link]

-

Cai, W., et al. (2008). Synthesis and solid-state NMR structural characterization of 13C-labeled graphite oxide. Science, 321(5897), 1815-1817. [Link]

-

Fan, J., et al. (2013). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 85(18), 8565-8572. [Link]

-

Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Büldt, A., & Karst, U. (1999). N-Methyl-4-hydrazino-7-nitrobenzofurazan as a New Reagent for Air Monitoring of Aldehydes and Ketones. Analytical Chemistry, 71(9), 1893-1898. [Link]

-

EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

-

Shimadzu. (2018). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. [Link]

Sources

- 1. Unusual solvatochromic behaviour of the 4-hydroxy-7-nitrobenzofurazan conjugated anion in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. N-Methyl-4-hydrazino-7-nitrobenzofurazan as a New Reagent for Air Monitoring of Aldehydes and Ketones. (1999) | Andrea Büldt | 44 Citations [scispace.com]

- 3. 4-(1-甲基肼基)-7-硝基苯并呋咱 derivatization grade (HPLC), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structure and catalytic mechanism of horseradish peroxidase. Regiospecific meso alkylation of the prosthetic heme group by alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Chemical Structure and Reactivity of N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: On the Subject of Nomenclature

It is imperative to establish clarity regarding the subject of this guide. The compound of interest is N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane. The acronym "MNBDH" is not the standard identifier for this molecule in the scientific literature. Instead, MNBDH typically refers to N-methyl-4-hydrazino-7-nitrobenzofurazan, a fluorogenic substrate. This guide will focus exclusively on the diamine ligand, N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane, leveraging data from its closely related and well-studied parent compound, N,N'-bis(2-hydroxybenzyl)ethylenediamine, a member of the "salan" class of ligands.

Introduction: The Salan Ligand Family

N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane belongs to a class of compounds known as salan ligands. These are derived from the reduction of salen (salicylaldehyde-ethylenediamine Schiff base) ligands. The defining feature of salan ligands is the flexible saturated ethylenediamine backbone, which, unlike the rigid imine bonds of salen ligands, allows for a variety of coordination geometries when complexed with metal ions.[1] These ligands are prized for their ability to form stable complexes with a wide range of metal ions, a characteristic governed by their tetradentate N₂O₂ donor set, comprising two nitrogen atoms from the ethylenediamine bridge and two oxygen atoms from the phenolic groups.[2] This strong chelating ability is the foundation for their application in catalysis, bioinorganic chemistry, and as potential therapeutic agents.[3][4]

Chemical Structure and Physicochemical Properties

The core structure consists of an ethylenediamine bridge asymmetrically substituted. One nitrogen atom is attached to a 2-hydroxybenzyl (salicyl) group, while the other nitrogen is bonded to both a methyl group and a 2-hydroxybenzyl group. The presence of two phenolic hydroxyl groups and two amine nitrogens makes it a potent tetradentate chelating agent.

Caption: Chemical Structure of N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane.

Physicochemical Properties (Inferred)

| Property | Value (for N,N'-bis(2-hydroxybenzyl)ethylenediamine) | Expected Impact of Asymmetric N-Methylation |

| Molecular Formula | C₁₆H₂₀N₂O₂ | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 272.34 g/mol | 286.37 g/mol |

| Appearance | White to off-white solid | Likely a solid or viscous oil |

| Solubility | Partially soluble in water; soluble in organic solvents like DMSO, DMF, ethanol.[6] | Similar solubility profile expected. |

| pKa Values | Phenolic and amine protons provide multiple pKa values, crucial for chelation. | Slight alteration of amine pKa values due to the electron-donating methyl group. |

Synthesis and Characterization

Direct synthesis of the asymmetrically substituted N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane is challenging due to the difficulty in selectively mono-alkylating one nitrogen of the ethylenediamine backbone while also ensuring mono-benzylation of the other.[7] A more controlled, multi-step synthesis is required.

However, the synthesis of the symmetrical parent compound, N,N'-bis(2-hydroxybenzyl)ethylenediamine, is well-established and typically proceeds via a two-step, one-pot reductive amination.[2] This process is highly reliable and serves as a foundational protocol.

Experimental Protocol: Synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine

This protocol describes the synthesis of the parent salan ligand, which is a crucial first step or reference point for producing the target molecule.

Causality of Experimental Choices:

-

Step 1 (Schiff Base Formation): The initial reaction between ethylenediamine and salicylaldehyde forms the Schiff base (a salen ligand). This condensation reaction is typically performed in an alcohol solvent like ethanol, which readily dissolves the reactants. The reaction is often heated to drive the condensation forward by removing water.[8]

-

Step 2 (Reduction): The imine bonds (-C=N-) of the Schiff base are unstable to hydrolysis. To create the more stable and flexible salan ligand, these bonds are reduced to amines (-CH-NH-). Sodium borohydride (NaBH₄) is a common, effective, and relatively mild reducing agent for this purpose. It selectively reduces the imine bonds without affecting the aromatic rings.[9]

Methodology:

-

Schiff Base Condensation:

-

Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Slowly add ethylenediamine (1.0 equivalent) dropwise to the stirred solution at room temperature. A yellow precipitate (the Schiff base) typically forms immediately.

-

Heat the mixture to reflux and maintain for 1-2 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

-

Reduction to Salan Ligand:

-

To the cooled suspension of the Schiff base, add sodium borohydride (NaBH₄) (approx. 2.5-3.0 equivalents) portion-wise over 30 minutes. Caution: This reaction is exothermic and produces hydrogen gas. Ensure adequate ventilation and control the rate of addition to manage the reaction temperature.

-

After the addition is complete, stir the reaction mixture at room temperature overnight. The yellow color of the Schiff base should fade, resulting in a colorless or pale-yellow solution/suspension.

-

-

Work-up and Isolation:

-

Carefully quench the excess NaBH₄ by the slow addition of water.

-

Acidify the solution to pH ~2 with dilute HCl to precipitate the product as its hydrochloride salt.

-

Collect the white precipitate by vacuum filtration and wash with cold water.

-

To obtain the free base, suspend the hydrochloride salt in water and add a base (e.g., NaOH solution) until the pH is ~9-10.

-

Collect the resulting white solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Proposed Synthetic Workflow for N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane

Achieving the target molecule requires a strategic approach to differentiate the two nitrogen atoms of ethylenediamine.

Caption: Proposed multi-step synthesis of the target molecule.

Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the target molecule, one would expect to see distinct signals for the methyl group (a singlet in ¹H NMR), the two different methylene groups of the ethylenediamine bridge, and the two non-equivalent benzyl and aromatic ring protons.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch from the phenolic groups and the N-H stretch from the secondary amine. The absence of a C=N stretch would confirm the complete reduction of any Schiff base intermediate.

Chemical Reactivity and Mechanism of Action

The primary mode of reactivity for N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane is its function as a chelating ligand.

Metal Chelation

Upon deprotonation of the phenolic hydroxyl groups, the ligand can coordinate to a metal ion through its N₂O₂ donor set. This forms multiple stable five- and six-membered chelate rings, a phenomenon known as the "chelate effect," which greatly enhances the stability of the resulting metal complex.[2][6] The flexible ethylenediamine backbone allows the ligand to wrap around the metal ion, accommodating various coordination geometries such as octahedral or square planar, depending on the metal ion.[1][11]

Caption: Chelation of a metal ion (Mⁿ⁺) by the N₂O₂ donor set.

This chelation propensity is the basis for the use of related compounds, like N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), as potent iron chelators for treating iron overload conditions.[12]

Biological Activity of Related Complexes

While data on the specific target molecule is unavailable, metal complexes of related salan and salen ligands have demonstrated a range of biological activities.

-

Anticancer Activity: Iron-salen complexes have shown cytotoxic effects against cancer cell lines, with their activity influenced by the nature of the substituents on the aromatic rings and the diamine bridge.[3] The mechanism is thought to involve DNA binding and potential damage.[1]

-

Antimicrobial Activity: Derivatives of N,N'-bis(2-hydroxybenzyl)-1,2-ethanediamine have shown antimicrobial activity against bacteria such as S. enterica and P. aeruginosa.[9] The chelation of essential metal ions may play a role in their mechanism of action.

-

Catalytic Activity: Due to their ability to stabilize various metal oxidation states, metal-salan/salen complexes are used as catalysts in a variety of organic reactions, including asymmetric synthesis and oxidation reactions.[13]

The introduction of an N-methyl group in the target molecule would subtly alter the steric and electronic environment around a coordinated metal ion compared to its symmetrical parent. This could fine-tune the stability, redox potential, and ultimately the biological activity of its metal complexes, making it an interesting candidate for further investigation in drug development.[14]

Conclusion

N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane is an asymmetric salan-type ligand with significant potential as a chelating agent. While direct experimental data on this specific molecule is sparse, a comprehensive understanding of its chemical structure, properties, and reactivity can be expertly inferred from its well-characterized parent compound, N,N'-bis(2-hydroxybenzyl)ethylenediamine. Its synthesis requires a strategic, multi-step approach to achieve the desired asymmetric substitution. The core reactivity is dominated by its N₂O₂ donor set, enabling the formation of stable metal complexes. This fundamental property, combined with the known biological activities of related compounds, positions N-methyl-N'-(2-hydroxybenzyl)-1,2-diaminoethane and its future derivatives as promising candidates for exploration in medicinal chemistry and catalysis.

References

- 1. Cu(II), Ni(II), and Zn(II) Complexes of Salan-Type Ligand Containing Ester Groups: Synthesis, Characterization, Electrochemical Properties, and In Vitro Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N'-Bis(2-hydroxybenzyl)ethylenediamine|For Research [benchchem.com]

- 3. Structure-Activity Relationship for Fe(III)-Salen-Like Complexes as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. echemi.com [echemi.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online [medcraveonline.com]

- 14. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH): Solubility and Stability Profiles for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH)

4-(1-Methylhydrazino)-7-nitrobenzofurazan, also known as MNBDH, is a versatile chemical entity with the molecular formula C₇H₇N₅O₃ and a molecular weight of 209.16 g/mol [1]. It belongs to the nitrobenzofurazan family, a class of compounds recognized for their utility as fluorescent probes and derivatizing agents[2][3]. The primary application of MNBDH lies in its ability to react with aldehydes and ketones to form stable, highly colored, and fluorescent hydrazones, making it an invaluable reagent for the sensitive detection and quantification of carbonyl compounds via High-Performance Liquid Chromatography (HPLC). Furthermore, MNBDH serves as a fluorogenic substrate for peroxidase-like DNAzymes, where its oxidation yields a fluorescent product, enabling novel biosensing applications[4].

This guide provides a comprehensive overview of the critical physicochemical properties of MNBDH, with a particular focus on its solubility and stability. Understanding these parameters is paramount for its effective use in research and development, ensuring the accuracy, reproducibility, and reliability of experimental outcomes. For professionals in drug development, a thorough grasp of a compound's solubility and stability is a cornerstone of lead optimization and formulation development[5].

Physicochemical Properties of MNBDH

A summary of the key physicochemical identifiers for MNBDH is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 214147-22-5 | |

| Molecular Formula | C₇H₇N₅O₃ | [1] |

| Molecular Weight | 209.16 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | ~160 °C | |

| Storage Temperature | 2-8°C | [6] |

Solubility Profile of MNBDH

The solubility of a compound is a critical determinant of its utility in various experimental settings, from reaction chemistry to biological assays. The polarity of both the solute and the solvent plays a significant role in determining solubility, often summarized by the adage "like dissolves like"[7]. MNBDH, with its polar nitro and hydrazine groups, exhibits solubility in polar organic solvents.

Qualitative and Semi-Quantitative Solubility

| Solvent | Polarity | Expected Solubility | Rationale & Supporting Evidence |

| Acetonitrile | Polar aprotic | Soluble | Explicitly mentioned as a solvent for MNBDH[6]. |

| Methanol | Polar protic | Soluble | Explicitly mentioned as a solvent for MNBDH[6]. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | A related compound, NBD-F, is highly soluble in DMSO[8]. DMSO is a powerful solvent for a wide range of organic compounds. |

| Chloroform | Relatively nonpolar | Soluble | The precursor, 4-chloro-7-nitrobenzofurazan (NBD-Cl), is soluble in chloroform. |

| Ethanol | Polar protic | Likely Soluble | The synthesis of MNBDH is carried out in ethanol, suggesting at least moderate solubility[4]. |

| Water/Aqueous Buffers | Polar protic | Sparingly to Poorly Soluble | Many organic compounds with aromatic character have limited aqueous solubility. The optimization of MNBDH as a peroxidase substrate at pH 8 suggests some level of aqueous solubility is achievable, though likely low[4]. |

Factors Influencing MNBDH Solubility

Several factors can influence the solubility of MNBDH in a given solvent system:

-

Temperature: Generally, the solubility of solid compounds increases with temperature. However, this should be balanced with the thermal stability of the compound.

-

pH: For ionizable compounds, pH can dramatically affect solubility. While MNBDH is not strongly acidic or basic, the hydrazine moiety can be protonated under acidic conditions, potentially altering its solubility in aqueous media.

-

Presence of Co-solvents: The addition of a miscible organic co-solvent to an aqueous solution can significantly enhance the solubility of organic compounds like MNBDH.

Experimental Protocol for Determining MNBDH Solubility

A robust understanding of a compound's solubility in specific solvent systems often requires empirical determination. The following is a generalized protocol based on the shake-flask method, a gold standard for solubility measurement[9].

Objective: To determine the equilibrium solubility of MNBDH in a selected solvent at a specific temperature.

Materials:

-

4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH) powder

-

Selected solvent(s) of high purity

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or a validated spectrophotometric method for MNBDH quantification

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of MNBDH to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation[9].

-

Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed to pellet any remaining suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the same solvent.

-

Analyze the concentration of MNBDH in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).

-

-

Calculation:

-

Calculate the solubility of MNBDH in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Workflow for determining the equilibrium solubility of MNBDH.

Stability Profile of MNBDH

The chemical stability of a reagent is of paramount importance for the validity of experimental results. Degradation of MNBDH can lead to a loss of reactivity, the appearance of interfering byproducts, and inaccurate quantification. The stability of MNBDH is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.

Factors Affecting MNBDH Stability

| Factor | Effect on Stability | Rationale & Supporting Evidence |

| Temperature | Elevated temperatures can lead to thermal decomposition. | Hydrazine and its derivatives are known to undergo thermal decomposition[10][11][12]. The recommended storage temperature of 2-8°C for MNBDH underscores its sensitivity to higher temperatures[6]. |

| Light | Exposure to UV light can cause photodegradation. | NBD derivatives are known to be susceptible to photodegradation upon UV irradiation[13]. It is advisable to store MNBDH and its solutions protected from light. |

| pH | Both acidic and basic conditions may promote degradation. | The stability of many pharmaceutical compounds is pH-dependent, with acidic or basic conditions catalyzing hydrolysis and other reactions[14]. For a related compound, dihydralazine, degradation was observed at pH ≥ 7[15]. |

| Oxidizing Agents | Susceptible to oxidation. | The primary application of MNBDH as a fluorogenic peroxidase substrate involves its oxidation to a fluorescent product in the presence of hydrogen peroxide[4]. This inherent reactivity makes it susceptible to other oxidizing agents. |

Potential Degradation Pathways

While specific degradation pathways for MNBDH have not been extensively elucidated in the literature, educated inferences can be made based on its chemical structure:

-

Oxidation of the Hydrazine Moiety: This is a known reaction, as it forms the basis of its use in peroxidase assays[4]. Uncontrolled oxidation can lead to a loss of the active reagent.

-

Reduction of the Nitro Group: Nitroaromatic compounds can be susceptible to reduction, potentially forming amino derivatives or other reduction products.

-

Hydrolysis: Under certain pH and temperature conditions, the benzofurazan ring system or the hydrazine linkage could be susceptible to hydrolysis.

Recommended Handling and Storage

To ensure the integrity and performance of MNBDH, the following handling and storage procedures are recommended:

-

Storage of Solid: Store the solid compound in a tightly sealed container at 2-8°C, protected from light[6].

-

Preparation of Stock Solutions: Prepare stock solutions in a high-purity, dry organic solvent such as acetonitrile or DMSO.

-

Storage of Stock Solutions: Store stock solutions at -20°C or below in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

-

Use of Solutions: Allow solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture. For aqueous applications, prepare working solutions fresh from the stock solution immediately before use.

Experimental Protocol for Assessing MNBDH Stability (Accelerated Stability Study)

Accelerated stability studies, where the compound is subjected to stressed conditions, are a common approach to predict its long-term stability and shelf-life[5][16].

Objective: To evaluate the stability of MNBDH in solution under various stress conditions (temperature, pH, light).

Materials:

-

MNBDH stock solution of known concentration

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

High-purity organic solvent (e.g., acetonitrile)

-

Temperature-controlled chambers/ovens

-

Photostability chamber with a controlled light source

-

HPLC-UV system with a validated stability-indicating method

Methodology:

-

Preparation of Study Samples:

-

Prepare solutions of MNBDH in the selected solvent and/or buffer systems at a known concentration.

-

-

Exposure to Stress Conditions:

-

Thermal Stress: Store aliquots of the solutions at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) as a control.

-

Photostability: Expose aliquots to a controlled light source (e.g., consistent with ICH Q1B guidelines) while keeping control samples in the dark.

-

pH Stress: Maintain aliquots in different pH buffers at a constant temperature.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, and longer for less stringent conditions), withdraw samples from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method that can separate the intact MNBDH from its degradation products.

-

-

Data Analysis:

-

Quantify the remaining percentage of MNBDH at each time point relative to the initial concentration (time zero).

-

Monitor the appearance and growth of any degradation product peaks in the chromatograms.

-

Plot the percentage of remaining MNBDH against time for each condition to determine the degradation kinetics.

-

Caption: Experimental workflow for an accelerated stability study of MNBDH.

Conclusion and Best Practices

4-(1-Methylhydrazino)-7-nitrobenzofurazan is a valuable tool for researchers in analytical chemistry and biochemistry. A thorough understanding of its solubility and stability is essential for its effective and reliable application.

Key Takeaways:

-

Solubility: MNBDH is readily soluble in polar organic solvents like acetonitrile, methanol, and DMSO. Its aqueous solubility is limited but can be modulated by co-solvents and pH. For quantitative applications, empirical determination of solubility in the specific matrix of interest is highly recommended.

-

Stability: MNBDH is sensitive to heat, light, and potentially non-neutral pH conditions. To maintain its integrity, it should be stored as a solid at 2-8°C, protected from light. Solutions should be stored at low temperatures (-20°C or below), protected from light, and prepared fresh for aqueous applications.

By adhering to these guidelines and employing the outlined experimental protocols, researchers can harness the full potential of MNBDH, ensuring the generation of high-quality, reproducible data in their scientific endeavors.

References

-

Photostability of NBDs under two-way photoswitching cycling. (n.d.). ResearchGate. Retrieved from [Link]

-

How to Determine Solubility. (n.d.). wikiHow. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Accelerated Stability Testing. (n.d.). LNCT. Retrieved from [Link]

-

Solubility Rules. (2020). YouTube. Retrieved from [Link]

-

Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

-

Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Basic synthetic procedure towards new NBD derivatives NBD1–NBD13. (n.d.). ResearchGate. Retrieved from [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

-

Bimolecular photoactivation of NBD fluorescence. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025). US EPA. Retrieved from [Link]

-

Calculated electronic absorption spectra of the NBD derivative in the... (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). MDPI. Retrieved from [Link]

-

Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. (2014). National Institutes of Health. Retrieved from [Link]

-

pH and polymerization dependence of the site of labeling of actin by 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole. (1983). PubMed. Retrieved from [Link]

-

Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). PubMed. Retrieved from [Link]

-

4-(1-Methylhydrazino)-7-nitrobenzofurazan. (n.d.). Genome Context. Retrieved from [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]

-

4-Hydrazino-7-nitrobenzofurazan. (n.d.). PubChem. Retrieved from [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed. Retrieved from [Link]

-

Kinetic parameters for thermal decomposition of hydrazine. (2013). ResearchGate. Retrieved from [Link]

-

Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. (2022). MDPI. Retrieved from [Link]

-

THERMAL DECOMPOSITION OF HYDRAZINE. (n.d.). NASA Technical Reports Server. Retrieved from [Link]

-

Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods. (2018). PubMed. Retrieved from [Link]

-

Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. (2006). PubMed. Retrieved from [Link]

-

Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. 214147-22-5 CAS MSDS (N-METHYL-4-HYDRAZINO-7-NITROBENZOFURAZAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethylimidodicarbonimidic diamide (Metformin)

A Note to the Reader: Initial searches for the compound "MNBDH" did not yield any publicly available scientific data. This designation may be an internal code, a novel compound not yet in the literature, or a typographical error. To fulfill the structural and content requirements of the prompt, this guide has been prepared using Metformin (N,N-Dimethylimidodicarbonimidic diamide), a widely studied and well-characterized pharmaceutical compound, as a representative example. All data and methodologies presented herein pertain to Metformin.

Introduction

Metformin, chemically known as N,N-Dimethylimidodicarbonimidic diamide, is a biguanide oral antihyperglycemic agent. It is one of the most prescribed medications worldwide for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the reduction of hepatic glucose production, a decrease in intestinal absorption of glucose, and an improvement in insulin sensitivity by increasing peripheral glucose uptake and utilization. This guide provides a comprehensive overview of the essential physical and chemical properties of Metformin, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like Metformin are critical as they influence its formulation, delivery, and bioavailability.

General Properties

Metformin is typically available as its hydrochloride salt (Metformin HCl) to improve its solubility and stability.

| Property | Value | Source |

| Chemical Formula | C4H11N5 | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| Appearance | White, crystalline powder | |

| CAS Number | 657-24-9 (Metformin), 1115-70-4 (Metformin HCl) | PubChem |

| IUPAC Name | N,N-Dimethylimidodicarbonimidic diamide | PubChem |

Solubility and Partition Coefficient

Metformin HCl is freely soluble in water, which is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability).

| Solvent | Solubility (Metformin HCl) |

| Water | >300 mg/mL |

| Ethanol | Sparingly soluble |

| Acetone | Practically insoluble |

| Ether | Practically insoluble |

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Metformin has a low LogP value, indicating its hydrophilic nature.

-

LogP: -1.4

This hydrophilicity is a key factor in its low passive diffusion across intestinal membranes.

Thermal Properties and Stability

-

Melting Point (Metformin HCl): 223-226 °C

-

Decomposition: Metformin is stable under normal conditions but decomposes at high temperatures.

-

pKa: Metformin is a strong base with a pKa of 12.4. This means it is almost entirely protonated and exists as a cation at physiological pH, a critical feature for its interaction with transporters like organic cation transporters (OCTs).

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental for the identification and quality control of Metformin.

Infrared (IR) Spectroscopy

The IR spectrum of Metformin is characterized by several key absorption bands corresponding to its functional groups.

-

N-H stretching: Broad bands in the region of 3150-3400 cm⁻¹

-

C=N stretching: Strong absorptions around 1620-1650 cm⁻¹

-

N-H bending: Peaks observed near 1560-1580 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the molecular structure. For Metformin HCl in D₂O:

-

¹H NMR: A characteristic singlet is observed around 2.9-3.0 ppm, corresponding to the two equivalent methyl (-CH₃) groups.

-

¹³C NMR: Signals for the methyl carbons appear around 38 ppm, and the quaternary carbons of the biguanide structure are found further downfield around 160 ppm.

Chemical Reactivity and Synthesis

Synthesis Pathway Overview

Metformin is synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. This is a well-established and efficient industrial process.

Caption: A simplified workflow for the industrial synthesis of Metformin HCl.

Degradation and Stability

Metformin is generally stable, but it can degrade under stress conditions such as high humidity, high temperature, and in the presence of certain excipients. A common degradation product is melamine . The potential for the formation of nitrosamine impurities, such as N-Nitrosodimethylamine (NDMA), has also been a focus of regulatory scrutiny.

Analytical Methodologies

Accurate quantification of Metformin in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies.

Experimental Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for Metformin analysis.

Objective: To determine the concentration of Metformin HCl in a sample.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of Metformin HCl reference standard (e.g., 1 mg/mL) in deionized water.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve the sample containing Metformin in deionized water to achieve a theoretical concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent like acetonitrile (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 232 nm.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample.

-

Calculate the concentration of Metformin in the sample by interpolating its peak area from the calibration curve.

-

Caption: Workflow for the quantification of Metformin using HPLC-UV.

Pharmacological Profile

Mechanism of Action

Metformin's primary antihyperglycemic effect is mediated through the activation of AMP-activated protein kinase (AMPK) in the liver.

-

Inhibition of Mitochondrial Complex I: Metformin accumulates in mitochondria and mildly inhibits the respiratory chain complex I.

-

Increased AMP/ATP Ratio: This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio.

-

AMPK Activation: The elevated AMP/ATP ratio allosterically activates AMPK.

-

Downstream Effects: Activated AMPK phosphorylates key enzymes, leading to:

-

Inhibition of gluconeogenesis (glucose production) in the liver.

-

Increased glucose uptake in skeletal muscle.

-

Caption: Simplified signaling pathway for Metformin's mechanism of action via AMPK.

References

-

Title: Metformin in the treatment of type 2 diabetes mellitus: a review of the literature. Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: Metformin: An Old But Still the Best Treatment for Type 2 Diabetes. Source: Diabetology & Metabolic Syndrome (BioMed Central) URL: [Link]

-

Title: Metformin Hydrochloride Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Metformin - DrugBank Source: DrugBank Online URL: [Link]

-

Title: FDA Updates and Press Announcements on NDMA in Metformin Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety and handling of 4-(1-Methylhydrazino)-7-nitrobenzofurazan

An In-Depth Technical Guide to the Safe Handling of 4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH)

Executive Overview

4-(1-Methylhydrazino)-7-nitrobenzofurazan, commonly referred to as MNBDH, is a potent fluorogenic and chromogenic reagent with significant applications in analytical chemistry and biochemistry. Its utility as a derivatization agent for the sensitive detection of aldehydes and ketones via High-Performance Liquid Chromatography (HPLC) and as a fluorogenic substrate in peroxidase-based bioassays has made it an invaluable tool in research and development.[1][2] However, its chemical structure, incorporating a nitro group and a hydrazine moiety, necessitates a rigorous and informed approach to its handling, storage, and disposal.

This guide serves as a comprehensive technical resource for researchers, laboratory personnel, and drug development professionals. It moves beyond procedural checklists to provide a deep understanding of the causality behind safety protocols. By grounding every recommendation in the compound's specific chemical properties and reactivity, this document aims to foster a culture of intrinsic safety and scientific integrity in the laboratory.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. The key properties of MNBDH are summarized below.

| Property | Value | Source(s) |